
5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide, involves complex chemical reactions to introduce various functional groups that contribute to their potential biological activities. One study reported the synthesis of a series of benzamides evaluated for gastrokinetic activity, highlighting the importance of specific substituents for enhancing activity without dopamine D2 receptor antagonistic activity (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure plays a crucial role in the biological activity of benzamides. Research on the crystal structure of similar compounds provides insights into the molecular arrangements and interactions, such as hydrogen bonding and π-π stacking, that stabilize the molecule and affect its biological interactions (Cai Zhi, 2010).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions that modify their properties and biological activities. For instance, the synthesis of derivatives through nucleophilic substitution reactions demonstrates the chemical versatility of the benzamide scaffold (Karimian et al., 2017). These reactions are pivotal in exploring the pharmacological potential of these compounds.
Physical Properties Analysis
The physical properties, such as solubility and melting points, of benzamides influence their pharmaceutical applications. The preparation and characterization of different crystalline forms of similar compounds reveal how polymorphism affects the physical stability and dissolution rates, which are critical for drug formulation (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are essential for the development of benzamide derivatives as therapeutic agents. Studies on the synthesis and evaluation of these compounds provide valuable information on their reactivity patterns and the effect of structural modifications on their biological activities (Kato et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Parkinson's Disease Research
The compound has been involved in the synthesis of specific PET agents for imaging LRRK2 enzymes in Parkinson's disease. Specifically, a reference standard HG-10-102-01, related to 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide, was synthesized and utilized for the development of the tracer [11C]HG-10-102-01. This tracer is significant for its high radiochemical yield and purity, indicating its potential utility in neuroimaging and Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).
Chemical Synthesis and Biological Activity
In another study, derivatives of 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide were synthesized and evaluated for their biological activities. These compounds demonstrated significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. The results indicated the potential of these derivatives as therapeutic agents, especially in the context of pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Development of Anticancer Agents
The compound was also used in the synthesis of novel PI3K inhibitors and anticancer agents. Specifically, 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were synthesized, showing potent antiproliferative activities against various human cancer cell lines. One of the compounds significantly inhibited the PI3K/AKT/mTOR pathway and tumor growth, highlighting its potential as an anticancer agent (Shao et al., 2014).
Serotonin Receptor Agonist and Gastrointestinal Motility
Derivatives of the compound were synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity. These derivatives showed promising pharmacological profiles for gastrointestinal motility, indicating potential therapeutic applications in treating gastrointestinal motility disorders (Sonda et al., 2003).
Role in Drug Synthesis and Characterization
The compound played a role in the synthesis and characterization of other drugs and chemical compounds. For instance, it was used in the preparation of crystalline forms of TKS159, which were characterized by various analytical methods, indicating its importance in drug development and pharmaceutical analysis (Yanagi et al., 2000).
Safety and Hazards
The safety data sheet for a similar compound, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide, indicates that it is harmful if swallowed . It is classified as Acute Tox. 3 Oral . The storage class code is 6.1C, which refers to combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Wirkmechanismus
Target of Action
The primary target of 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is Focal Adhesion Kinase 1 (FAK1) . FAK1 is a protein tyrosine kinase that plays a crucial role in cellular adhesion, spreading, and migration. It is involved in signal transduction pathways and regulates various cellular processes, including cell survival, proliferation, and differentiation .
Mode of Action
It is likely that the compound interacts with the kinase domain of fak1, potentially inhibiting its activity and thus affecting downstream signaling pathways .
Biochemical Pathways
These include integrin signaling pathways, growth factor receptor signaling pathways, and pathways regulating cell cycle progression .
Result of Action
Given its potential inhibitory action on FAK1, it can be hypothesized that the compound may affect cell adhesion, migration, and survival, potentially leading to changes in cell morphology and behavior .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-13(14)15(22)20-12-9-18-16(19-10-12)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAFQKCZIJOQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Thiaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B2488405.png)


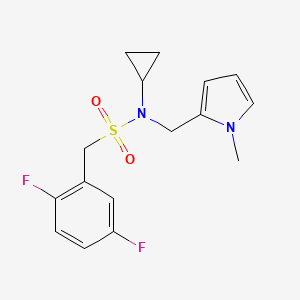
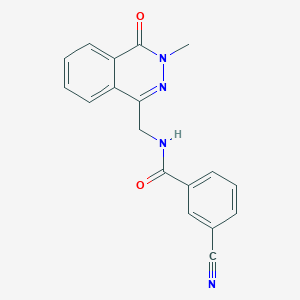
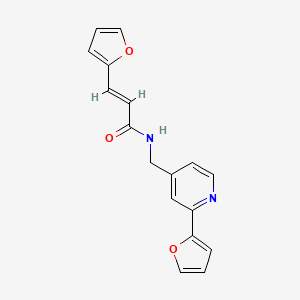
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2488413.png)
![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)
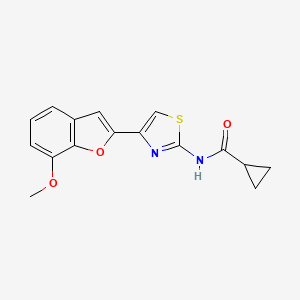
![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)
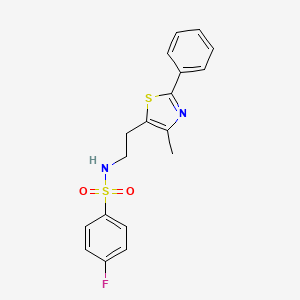
![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)